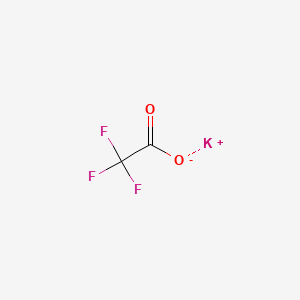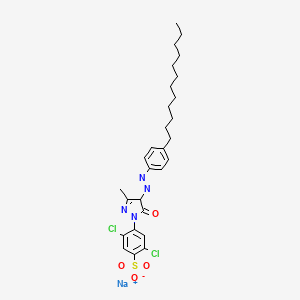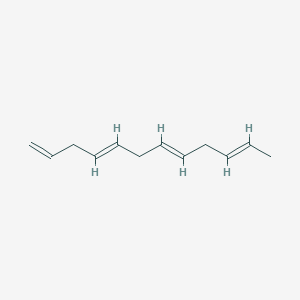
Kupfer(I)-diphenylphosphinat
Übersicht
Beschreibung
Copper (I) diphenylphosphinate is a compound with the molecular formula C12H10CuO2P . It has a molecular weight of 280.73 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
Copper (I) diphenylphosphinate has been synthesized in various studies. For instance, a series of copper (I) complexes bearing 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline and a diphosphine ligand have been prepared . The diphosphine ligands used have two, three, or four methylene carbons between the two phosphorus atoms .Molecular Structure Analysis
The molecular structure of Copper (I) diphenylphosphinate has been analyzed in several studies. For example, a series of copper (I) complexes bearing 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline and a diphosphine ligand have been prepared . The crystallographic study has revealed that two of the three complexes have the mononuclear structure bearing dmpp and a bidentate diphosphine ligand, and one is a diphosphine-bridged binuclear complex .Physical And Chemical Properties Analysis
Copper (I) diphenylphosphinate is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 280.73 .Wissenschaftliche Forschungsanwendungen
Katalysator in der organischen Synthese
Organometallische Verbindungen wie Kupfer(I)-diphenylphosphinat werden häufig als Katalysatoren in der organischen Synthese verwendet . Sie können eine Vielzahl von Reaktionen erleichtern, darunter Kreuzkupplungsreaktionen, die in der Synthese komplexer organischer Moleküle von grundlegender Bedeutung sind.
Vorläufermaterialien in der Dünnschichtdeposition
This compound könnte möglicherweise als Vorläufermaterial in Dünnschichtdepositionsprozessen verwendet werden . Dünne Filme sind essenziell für die Herstellung von Halbleitern, die in der Elektronik und in Solarzellen verwendet werden.
Pharmazeutika
Organometallische Verbindungen werden in der pharmazeutischen Industrie für die Synthese verschiedener Medikamente verwendet . This compound könnte mit seinen einzigartigen Eigenschaften möglicherweise für die Synthese neuer pharmazeutischer Verbindungen verwendet werden.
LED-Herstellung
Organometallische Verbindungen werden bei der Herstellung von Leuchtdioden (LEDs) verwendet . This compound könnte aufgrund seiner einzigartigen Eigenschaften möglicherweise in diesem Verfahren verwendet werden.
Industrielle Chemie
This compound könnte in verschiedenen Anwendungen der industriellen Chemie verwendet werden . Beispielsweise könnte es bei der Synthese von Polymeren oder anderen großtechnischen chemischen Prozessen eingesetzt werden.
Steroidtransformationen
In eher ungewöhnlichen Fällen wurde die Kupferkatalyse für die Transformation von Steroiden verwendet . This compound könnte möglicherweise in ähnlichen Anwendungen verwendet werden.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Copper (I) diphenylphosphinate is a compound that has been widely used in the field of organometallic chemistry . The primary targets of Copper (I) diphenylphosphinate are the lipoylated components of the tricarboxylic acid (TCA) cycle .
Mode of Action
Copper (I) diphenylphosphinate interacts with its targets by binding directly to the lipoylated components of the TCA cycle . This interaction leads to lipoylated protein aggregation and subsequent iron-sulfur cluster protein loss, causing proteotoxic stress and ultimately cell death .
Biochemical Pathways
The action of Copper (I) diphenylphosphinate affects the TCA cycle, a crucial biochemical pathway in cellular metabolism . The downstream effects include the disruption of metabolic processes and the induction of cell death .
Pharmacokinetics
It is known that copper (i) diphenylphosphinate is soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .
Result of Action
The molecular and cellular effects of Copper (I) diphenylphosphinate’s action include the aggregation of lipoylated proteins, loss of iron-sulfur cluster proteins, induction of proteotoxic stress, and ultimately, cell death .
Action Environment
The action, efficacy, and stability of Copper (I) diphenylphosphinate can be influenced by environmental factors. For instance, Copper (I) diphenylphosphinate is stable in air and has good thermal stability . It should be stored under an inert atmosphere at -20°C due to its hygroscopic nature .
Biochemische Analyse
Biochemical Properties
Copper (I) diphenylphosphinate plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis reactions such as Suzuki and Sonogashira coupling reactions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the copper ion with the phosphinate ligand, which enhances the reactivity and selectivity of the compound in catalytic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper (I) diphenylphosphinate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Copper (I) diphenylphosphinate remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although the specific outcomes may vary depending on the experimental conditions.
Eigenschaften
IUPAC Name |
copper(1+);diphenylphosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O2P.Cu/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIKVYNAINDOJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10CuO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648501 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011257-42-3 | |
| Record name | Copper(1+) diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



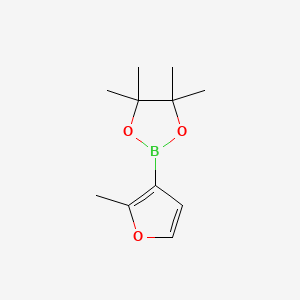

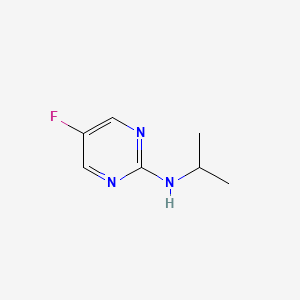
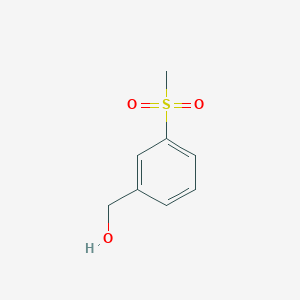
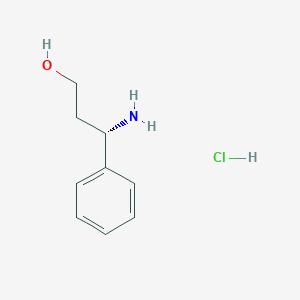
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
